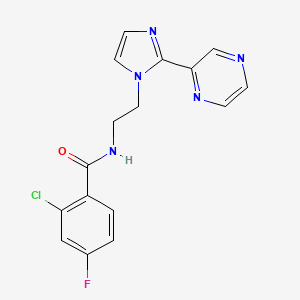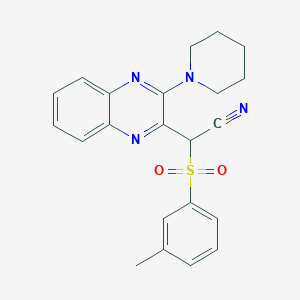
6-Bromo-4-methylpyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methylpyridine-3-sulfonyl fluoride: is a chemical compound with the molecular formula C6H5BrFNO2S It is a derivative of pyridine, characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a sulfonyl fluoride group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methylpyridine-3-sulfonyl fluoride typically involves the following steps:
Methylation: The methyl group can be introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride or methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl fluoride group can be introduced at the 3rd position by reacting the intermediate compound with a sulfonyl fluoride reagent, such as sulfuryl fluoride (SO2F2), under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromo-4-methylpyridine-3-sulfonyl fluoride can undergo nucleophilic substitution reactions, where the bromine atom or the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 6-Bromo-4-methylpyridine-3-sulfonyl fluoride is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology and Medicine: In biological research, this compound can be used to study enzyme inhibition and protein modification. Its sulfonyl fluoride group is known to react with serine residues in enzymes, making it a valuable tool for investigating enzyme mechanisms and developing enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for applications in polymer chemistry, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylpyridine-3-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues, such as serine, in enzymes. This covalent modification can inhibit enzyme activity, making the compound a potent enzyme inhibitor. The bromine and methyl groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
6-Bromo-4-methylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
4-Methylpyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
6-Bromo-3-pyridinesulfonyl fluoride: Similar structure but without the methyl group at the 4th position.
Uniqueness: 6-Bromo-4-methylpyridine-3-sulfonyl fluoride is unique due to the combination of its bromine, methyl, and sulfonyl fluoride groups. This combination imparts distinct reactivity and specificity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-4-methylpyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOMKMFMUFGVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Cyanomethyl)-2-({5-[(2-methyl-1,3-thiazol-4-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)-N-phenylacetamide](/img/structure/B2604443.png)




![Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2604448.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2604454.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2604456.png)
![2,5-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2604457.png)
![6-Benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2604458.png)
